Lurasidone D8 Hydrochloride is synthesized from lurasidone hydrochloride, which is derived from several precursor compounds through a series of chemical reactions. It falls under the classification of atypical antipsychotics, which are known for their efficacy in treating psychotic disorders with a lower risk of extrapyramidal side effects compared to traditional antipsychotics.
The synthesis of Lurasidone D8 Hydrochloride involves several steps. One notable method includes the reaction of specific precursor compounds in a solvent environment, typically using organic bases and acids to facilitate the formation of the desired product.
Lurasidone D8 Hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure includes a benzisothiazole moiety, piperazine ring, and various functional groups that contribute to its pharmacological activity. The incorporation of deuterium atoms into the structure allows for enhanced tracking in metabolic studies due to their distinct mass characteristics.
Lurasidone D8 Hydrochloride undergoes various chemical reactions during its synthesis and application:
Lurasidone D8 Hydrochloride exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps modulate neurotransmitter levels in the brain, contributing to its efficacy in treating schizophrenia and mood disorders.
Lurasidone D8 Hydrochloride exhibits several notable physical and chemical properties:
Lurasidone D8 Hydrochloride serves multiple roles in scientific research:
Lurasidone D8 hydrochloride is a deuterium-enriched isotopologue of the atypical antipsychotic lurasidone, featuring eight deuterium atoms (²H or D) at specific molecular positions. This compound (Chemical Formula: C₂₈H₂₉D₈ClN₄O₂S; Molecular Weight: 537.19 g/mol) is synthesized to serve as an internal standard in mass spectrometry-based bioanalytical studies, enabling precise quantification of lurasidone and its metabolites in complex biological matrices [2] [6]. The deuterium labeling is strategically positioned on the piperazine-ethyl side chain, replacing all hydrogen atoms in the two methylene groups (–CH₂– → –CD₂–) adjacent to the nitrogen atoms (Figure 1). This location minimizes alterations to the molecule’s steric and electronic properties while maximizing isotopic detectability [4] [6].
Table 1: Isotopic Labeling Position in Lurasidone D8 Hydrochloride
Molecular Region | Labeling Position | Number of D Atoms | Chemical Significance |
---|---|---|---|
Piperazine ring | N-CH₂-CH₂-N moiety | 8 | Minimal steric perturbation; High metabolic stability |
Benzisothiazole core | None | 0 | Preserves pharmacophore activity |
Norbornane-derived imide | None | 0 | Maintains receptor binding affinity |
Deuterium incorporation employs two primary synthetic routes:
The deuterium labeling significantly alters physicochemical properties, including:
The synthesis of lurasidone D8 hydrochloride follows a multi-step sequence optimized for isotopic integrity and industrial scalability. The process begins with two key intermediates: (3aR,7aR)-4'-(1,2-benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate and (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione [3] [8].
Industrial-scale coupling reaction (Patent WO2015056205A1):
1. Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and K₂CO₃ (11.0 kg, 79.7 mol) are suspended in toluene (270 L) 2. Reflux at 105°C for 15 hours under nitrogen atmosphere (UPLC monitoring) 3. Cooling to 25°C followed by addition of water (90 L) 4. Phase separation and toluene removal under vacuum 5. Salt formation: Dissolution in isopropanol + HCl → lurasidone hydrochloride precipitation 6. Yield: 98.3% (34.4 kg); HPLC purity: 99.49% [3] [8]
For D8 isotopologue synthesis, deuterium is introduced via:
Table 2: Synthetic Reaction Parameters for Deuterated Intermediates
Reaction Step | Deuterated Reagent | Solvent System | Catalyst/Temperature | Isotopic Yield |
---|---|---|---|---|
Piperazine alkylation | BrCD₂CD₂Br | Deuterated toluene | K₂CO₃ / 80°C | 95–97% |
N-deuteration | D₂O/DCl | Tetrahydrofuran-D₈ | Pd/C / 50°C | 89–92% |
Final coupling | Non-deuterated imide | Toluene | K₂CO₃ / 105°C | 98% |
Critical challenges include isotopic dilution during workup and epimerization at chiral centers. Strict anhydrous conditions prevent proton-deuterium exchange back reactions [8] [9].
Structural verification of lurasidone D8 hydrochloride employs complementary spectroscopic techniques:
NMR Spectroscopy (¹H/¹³C/²H-NMR):
High-Resolution Mass Spectrometry (HRMS):
Technique | Ion Observed | m/z Value | Fragmentation Signature |
---|---|---|---|
ESI⁺ Q-TOF | [M+H]⁺ | 501.2381 | Loss of C₇H₇D₈N₂O (deuterated piperazine) |
MALDI-TOF | [M+Na]⁺ | 523.2200 | C₂₂H₁₈D₈N₄OS⁺ at m/z 412.1562 |
MS/MS (CID 20 eV) | – | 383.15 | Benzisothiazole-imide cleavage product |
The isotopic abundance ratio (D₈/D₇/D₆) measured by LC-HRMS shows >99% D₈ incorporation in pharmaceutical-grade material [4] [6]. Characteristic MS fragments include m/z 194.1 (deuterated piperazine) and m/z 335.2 (norbornane-imide + D₄-ethylamine), confirming correct deuterium positioning [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7